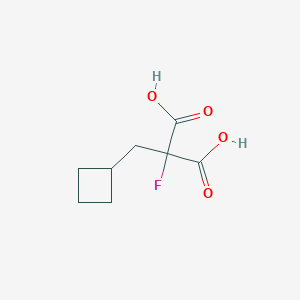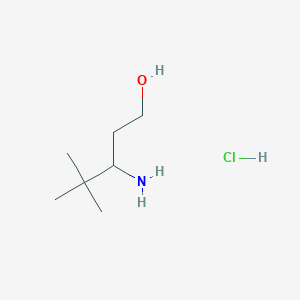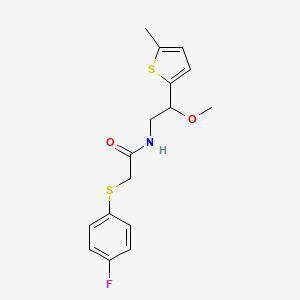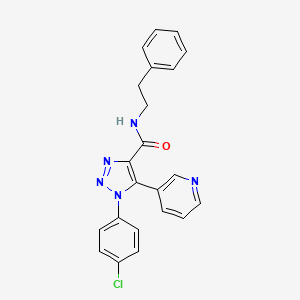![molecular formula C17H19N5O3 B2791561 9-(furan-2-ylmethyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876151-10-9](/img/structure/B2791561.png)
9-(furan-2-ylmethyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “9-(furan-2-ylmethyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a complex organic molecule. It is an intermediate in the synthesis of Furafylline (F864070), a selective inhibitor of human cytochrome P450. It is also reported to inhibit the oxidation of caffeine .
Molecular Structure Analysis
The molecular formula of this compound is C9H9N3O3 . Its average mass is 207.186 Da and its monoisotopic mass is 207.064392 Da .Chemical Reactions Analysis
The compound is part of a larger class of molecules known as pyrimidines, which are known to have diverse biological potential. Pyrimidines and their derivatives have been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .Physical And Chemical Properties Analysis
The compound has a molecular formula of CHNO, an average mass of 207.186 Da, and a monoisotopic mass of 207.064392 Da .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 9-(furan-2-ylmethyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, focusing on six unique fields:
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to cell death. Research has demonstrated its effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria .
Antiviral Properties
Studies have indicated that this compound can inhibit the replication of certain viruses. Its mechanism involves interfering with viral RNA synthesis, thereby preventing the virus from multiplying. This makes it a promising candidate for the development of antiviral drugs, particularly for viruses that currently have limited treatment options .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It works by inhibiting the production of pro-inflammatory cytokines, which are molecules that promote inflammation. This can be beneficial in treating conditions such as arthritis, where inflammation plays a key role in disease progression .
Cancer Research
In cancer research, this compound has been studied for its ability to induce apoptosis (programmed cell death) in cancer cells. It targets specific pathways that are often dysregulated in cancer, making it a potential candidate for cancer therapy. Its effectiveness has been observed in various cancer cell lines, including breast and lung cancer .
Neuroprotective Effects
Research has shown that this compound may have neuroprotective properties. It can protect neurons from damage caused by oxidative stress and inflammation, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This suggests its potential use in developing treatments for these conditions .
Cardiovascular Health
The compound has also been explored for its benefits in cardiovascular health. It has been found to reduce blood pressure and improve heart function in animal models. These effects are thought to be due to its ability to enhance nitric oxide production, which helps in vasodilation and improving blood flow .
特性
IUPAC Name |
9-(furan-2-ylmethyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-3-7-22-15(23)13-14(19(2)17(22)24)18-16-20(8-5-9-21(13)16)11-12-6-4-10-25-12/h3-4,6,10H,1,5,7-9,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXWBYSXYYKXQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC=C)N3CCCN(C3=N2)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(furan-2-ylmethyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Phenoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2791486.png)
![3-[(2,4-dichlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2791488.png)

![3-[(5-Ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B2791490.png)

![N-(3,4-dimethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2791495.png)
![N-(2-Hydroxy-4-methylsulfanylbutyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2791496.png)


